2-Amino-1-(2,3-dihydrobenzofuran-2-yl)ethanol
Description
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-amino-1-(2,3-dihydro-1-benzofuran-2-yl)ethanol |
InChI |
InChI=1S/C10H13NO2/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-4,8,10,12H,5-6,11H2 |
InChI Key |
ILCAFIWIUYIZRW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C21)C(CN)O |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions Under Acidic Conditions
The foundational synthesis of 2-amino-1-(2,3-dihydrobenzofuran-2-yl)ethanol involves condensation reactions between 2,3-dihydrobenzofuran derivatives and ethanolamine precursors. Acetic acid serves as both a solvent and catalyst, facilitating nucleophilic attack while minimizing side reactions. Typical conditions involve refluxing at 80–100°C for 4–6 hours, achieving yields of 58–72% . Recent optimizations have shown that substituting acetic acid with propionic acid increases reaction rates by 15–20% due to enhanced protonation of the carbonyl group .
Table 1: Solvent and Temperature Effects on Condensation Yields
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Acetic acid | 80 | 6 | 58 |
| Propionic acid | 90 | 4 | 72 |
| Ethanol | 70 | 8 | 41 |
Steric hindrance from the dihydrobenzofuran moiety necessitates precise stoichiometric ratios (1:1.2 for dihydrobenzofuran:ethanolamine) to avoid oligomerization .
Pyridinium Salt-Mediated Cyclization
A scalable method employs α-bromo ketones and Merrifield resin-supported pyridine to generate intermediates, followed by cyclization with o-hydroxychalcones. Key steps include:
-
Formation of Pyridinium Complex : Reacting α-bromo ketones (e.g., phenacyl bromide) with pyridine in acetonitrile at 80°C for 1 hour .
-
Cyclization : Adding o-hydroxychalcones and triethylamine to induce ring closure, yielding 2-(2-benzoyl-2,3-dihydrobenzofuran-3-yl)-1-phenylethanone intermediates .
-
Amination : Treating intermediates with ammonium acetate in anhydrous ethanol under reflux to install the amino group, achieving 85–88% purity after recrystallization .
This method’s scalability is demonstrated in a 4.46 mmol-scale reaction producing 60% yield, though it requires rigorous purification via flash chromatography .
Transition-Metal-Free [3 + 2] Cycloaddition
Recent protocols avoid transition metals by leveraging Brønsted acid catalysts. For example:
-
TsOH-Mediated Cycloaddition : Tosylic acid promotes [3 + 2] coupling between styrylnaphthols and allylic alcohols, forming dihydrobenzofuran cores with >20:1 diastereoselectivity .
-
Corey–Chaykovsky Reaction : 2-Hydroxychalcones react with trimethylsulfoxonium iodide under Amberlyst 15 catalysis, yielding 2,3-dihydrobenzofurans in 22–75% yields .
Mechanistic Insight :
-
Protonation of the chalcone carbonyl activates it for nucleophilic attack.
-
Intramolecular oxa-Michael addition completes the dihydrobenzofuran ring .
Ultrasound-Assisted Synthesis
Ultrasonic irradiation (40 kHz) accelerates Claisen-Schmidt condensations between 2,3-dihydrobenzofuran-5-carbaldehyde and acetophenones. In a representative procedure:
-
Reactants : 1 mmol aldehyde, 1 mmol acetophenone, 20 mmol NaOH.
-
Conditions : Ethanol solvent, room temperature, 15–30 minutes irradiation.
-
Outcome : 70–82% yields of enone intermediates, which are subsequently reduced to the target amino alcohol using NaBH4/CeCl3 .
This method reduces reaction times from 8 hours to <30 minutes, though functional group tolerance remains limited to electron-deficient aryl ketones .
Photochemical Radical Cyclization
Visible light (450 nm) enables radical-mediated synthesis under mild conditions:
-
Photoactivation : Irradiating α-iodo sulfones with 2-allylphenols generates sulfonyl radicals.
-
Cyclization : Radicals undergo 5-exo-trig cyclization to form dihydrobenzofuran scaffolds.
-
Amination : Post-cyclization amination with ethanolamine derivatives introduces the aminoethanol moiety .
Advantages :
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation under acidic conditions, facilitated by reagents such as acetic acid. This reaction involves the conversion of the dihydrobenzofuran moiety, potentially altering its aromaticity and reactivity. The amino group may participate in hydrogen bonding, stabilizing intermediates during oxidation.
Acetylation and Alkylation
Protecting the amino group via acetylation (using acetyl chloride or acetic anhydride) or alkylation (e.g., with alkyl halides) modifies its reactivity. These reactions enable selective functionalization of the ethanol moiety, preserving the dihydrobenzofuran core for subsequent transformations.
Condensation Reactions
The synthesis of this compound often involves condensation processes:
-
Aromatic aldehyde condensation : Reacts with aromatic aldehydes under silver catalysis to form substituted derivatives, expanding its application in organic synthesis.
-
Enyne-nitrile condensation : Involves 1,6-enynes and nitriles catalyzed by Lewis/Bronsted acids (e.g., boron trifluoride, propionic acid), forming C–C and C–N bonds. This method demonstrates moderate-to-high yields (49%–82%) and chemoselectivity .
Photo-Induced Radical Annulation
A metal-free method using 2-allyphenol derivatives and α-iodo sulfones under visible light irradiation generates the dihydrobenzofuran core. This approach employs a tandem atom transfer radical addition (ATRA) cycle, with yields ranging from 29%–69% .
Cycloaddition Reactions
A [4+1] cycloaddition mediated by Sc(OTf)₃ combines isocyanides with o-quinonemethides (o-QMs) derived from o-hydroxybenzyl alcohol. This method produces 2-aminobenzofurans via nucleophilic addition, cyclization, and isomerization steps, showing good drug-likeness scores .
Reaction Conditions and Yields
Mechanistic Insights
-
Condensation mechanisms : Bronsted acids generate oxonium intermediates, which cyclize and react with nitriles to form dihydrobenzofurans. Hydrolysis of intermediates yields the final product .
-
Radical-mediated pathways : Visible light initiates radical formation from α-iodo sulfones, followed by ATRA cycles and nucleophilic substitution to form the dihydrobenzofuran skeleton .
-
Cycloaddition steps : Nucleophilic attack of isocyanides on o-QMs forms intermediates that cyclize, followed by isomerization to stabilize the aromatic system .
Biological and Medicinal Implications
The compound’s amino and dihydrobenzofuran moieties enable interactions with biological targets via hydrogen bonding and hydrophobic effects. These properties underpin its potential in:
-
Enzyme inhibition : Modulation of targets like kinases or proteases.
-
Antimicrobial activity : Antibacterial effects due to membrane disruption or metabolic interference.
-
Antioxidative roles : Neutralization of free radicals in cellular environments.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Neuropathic Pain Management
Research indicates that derivatives of 2,3-dihydrobenzofuran, including 2-Amino-1-(2,3-dihydrobenzofuran-2-yl)ethanol, exhibit significant potential in managing neuropathic pain. In animal models, these compounds have shown efficacy in reversing neuropathic pain without adversely affecting locomotor behavior. This is particularly relevant for conditions such as spinal nerve ligation and paclitaxel-induced neuropathy .
1.2 Anticancer Activity
The benzofuran scaffold, which includes 2-Amino-1-(2,3-dihydrobenzofuran-2-yl)ethanol, has been identified as a promising structure for anticancer agents. Studies have demonstrated that various benzofuran derivatives possess cytotoxic properties against human cancer cell lines, including breast, lung, and prostate cancers. Notably, the presence of specific functional groups enhances anticancer activity by promoting interactions with target proteins involved in cancer progression .
1.3 Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Research shows that it can modulate GABAergic neurotransmission, which may have therapeutic implications for neurological disorders such as epilepsy and anxiety.
Synthesis and Chemical Properties
The synthesis of 2-Amino-1-(2,3-dihydrobenzofuran-2-yl)ethanol can be achieved through various methods involving the manipulation of benzofuran derivatives. The compound's chemical structure allows for modifications that can enhance its biological activity and selectivity towards specific targets.
Table 1: Synthesis Methods for Benzofuran Derivatives
3.1 Antioxidant Properties
Studies have shown that compounds similar to 2-Amino-1-(2,3-dihydrobenzofuran-2-yl)ethanol exhibit significant antioxidant activity. For instance, DPPH radical scavenging assays have demonstrated their ability to reduce reactive oxygen species (ROS) levels in human cell lines.
3.2 Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against both Gram-positive and Gram-negative bacteria. Results from agar diffusion tests indicate notable inhibition zones, suggesting effective antimicrobial properties .
Case Studies
4.1 Case Study on Anticancer Activity
A set of benzofuran analogues was screened for anticancer activity using the triphenyl blue dye exclusion technique on Erlich ascites carcinoma cells. The results indicated that certain derivatives significantly inhibited cell growth, with specific structural modifications leading to enhanced efficacy .
4.2 Neuroprotective Case Study
A study focused on the neuroprotective effects of benzofuran derivatives found that they could effectively modulate neurotransmitter systems involved in anxiety and epilepsy models in rodents, demonstrating their potential therapeutic applications in neuropharmacology.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2,3-dihydrobenzofuran-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, leading to therapeutic effects such as inhibition of tumor growth or bacterial proliferation .
Comparison with Similar Compounds
Table 1: Key Structural and Regulatory Differences
Pharmacological and Toxicological Profiles
2-Amino-1-(2,3-dihydrobenzofuran-2-yl)ethanol
- The ethanolamine group may enhance solubility and blood-brain barrier penetration compared to simpler amines .
- Regulatory Context : Inclusion in controlled substance lists implies significant psychoactive effects, though specific receptor-binding data are unavailable in the provided evidence.
1-(2-Amino-6-nitrophenyl)ethanone
- Reactivity and Applications: The nitro group increases electrophilicity, making it a precursor in synthetic chemistry (e.g., dye or pharmaceutical intermediates).
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
- Industrial Utility: The bulky tetramethylbutyl group and ethoxy chain suggest surfactant or emulsifier applications. No psychoactive properties are indicated, aligning with its non-regulated status .
Methoxy-Substituted Analogs (e.g., 2-Amino-1-(2,5-dimethoxy-4-methylphenyl)ethanol)
- Structural Influence : Methoxy groups enhance lipophilicity and receptor affinity in psychoactive compounds. Substitutions at the 2- and 5-positions (as seen in ) are common in serotonergic agonists, highlighting the importance of substitution patterns in biological activity .
Key Differentiators
nitro-reduction). Dihydrobenzofuran vs. Benzene: The fused ring system in the target compound restricts conformational flexibility compared to simple benzene derivatives, possibly enhancing receptor selectivity.
Regulatory and Hazard Profiles: Controlled status correlates with structural features linked to psychoactivity (e.g., dihydrobenzofuran and ethanolamine). In contrast, non-psychoactive analogs like 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol lack such regulation .
Toxicity Data Gaps: Limited toxicological data for 1-(2-Amino-6-nitrophenyl)ethanone () contrast with the implied risks of controlled substances, underscoring the need for targeted studies .
Biological Activity
2-Amino-1-(2,3-dihydrobenzofuran-2-yl)ethanol is a compound that has garnered interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a dihydrobenzofuran moiety, which is known for its diverse biological activities. The presence of the amino group and the ethanol side chain enhances its potential for interaction with biological targets.
Research indicates that compounds similar to 2-amino-1-(2,3-dihydrobenzofuran-2-yl)ethanol may exhibit various biological activities through several mechanisms:
- Receptor Modulation : Compounds with a benzofuran structure have been identified as agonists for cannabinoid receptors, particularly CB2, which play a crucial role in mediating pain and inflammation responses .
- Antioxidant Activity : Dihydrobenzofurans have shown promising antioxidant properties, which can mitigate oxidative stress in cellular environments .
- Antimicrobial Effects : Benzofuran derivatives have been reported to possess antimicrobial properties against various pathogens, suggesting potential applications in treating infections .
1. Anti-inflammatory Effects
Studies have demonstrated that benzofuran derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines. The anti-inflammatory potential of 2-amino-1-(2,3-dihydrobenzofuran-2-yl)ethanol can be attributed to its ability to modulate immune responses.
2. Neuroprotective Properties
Research indicates that compounds with similar structures may protect neuronal cells from damage caused by oxidative stress. This neuroprotective effect is particularly relevant in conditions such as neurodegenerative diseases .
3. Anticancer Activity
Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines through cell cycle arrest and apoptosis induction .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
A study evaluated the neuroprotective effects of a related compound on neuronal cells subjected to oxidative stress. The results indicated a significant reduction in cell death and improved viability when treated with the compound at specific concentrations .
Case Study: Anticancer Activity
In vitro studies on human cancer cell lines revealed that treatment with 2-amino-1-(2,3-dihydrobenzofuran-2-yl)ethanol led to a marked decrease in cell viability. The mechanism was linked to the activation of apoptotic pathways, making it a candidate for further development as an anticancer agent .
Q & A
Basic: What are standard synthetic protocols for 2-Amino-1-(2,3-dihydrobenzofuran-2-yl)ethanol?
Methodological Answer:
Common synthetic routes include:
- Biocatalytic Cyanohydrin Synthesis : Utilizing hydroxynitrile lyases (HNLs), such as those from Hevea brasiliensis or engineered variants from Prunus amygdalus, to catalyze enantioselective C–C bond formation. This method is advantageous for high stereochemical control .
- Racemic Chemical Synthesis : For example, reduction of a ketone intermediate (e.g., 2-azido-1-(4-methoxyphenyl)ethanone) followed by hydrogenation to yield racemic amino alcohols. This approach is suitable for non-chiral applications but requires subsequent resolution .
- Benzofuran Ring Formation : Cyclization strategies involving dihydrobenzofuran precursors, such as [3,3]-sigmatropic rearrangements or acid-catalyzed ring closure, to construct the 2,3-dihydrobenzofuran scaffold .
Basic: How is the stereochemistry of this compound confirmed experimentally?
Methodological Answer:
- X-ray Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical assignment. For example, enantiopure derivatives (e.g., 2-(2,3-dihydrobenzofuran-2-yl)-1-(4-nitrophenyl)ethanone) have been structurally resolved using this method .
- Chiral Chromatography : Employing columns like Chiralpak AS-H with hexanes/isopropanol gradients to separate enantiomers. Retention times and peak areas quantify enantiomeric excess (e.g., >98% ee achieved via HNL-mediated synthesis) .
Advanced: How can enantioselective synthesis of this compound be optimized for high enantiomeric excess (ee)?
Methodological Answer:
- Enzyme Engineering : Modify HNLs (e.g., via directed evolution) to enhance substrate specificity and catalytic efficiency for the target cyanohydrin intermediate .
- Reaction Condition Optimization : Adjust pH, solvent polarity, and temperature to favor kinetic resolution. For instance, biphasic systems (aqueous/organic) can improve enzyme stability and product yield .
- Dynamic Kinetic Resolution (DKR) : Combine enzymatic catalysis with metal catalysts (e.g., Ru-based) to racemize undesired enantiomers in situ, achieving >99% ee .
Advanced: How can researchers resolve discrepancies in enantiomeric excess values between synthetic methods?
Methodological Answer:
- Cross-Validation : Compare results from chiral HPLC, circular dichroism (CD), and NMR with chiral shift reagents to ensure analytical consistency .
- Mechanistic Studies : Investigate competing pathways (e.g., non-enzymatic background reactions) using kinetic isotope effects or isotopic labeling. For example, trace water in aprotic solvents may hydrolyze intermediates, reducing ee .
- Statistical Analysis : Apply multivariate regression to identify critical parameters (e.g., enzyme loading, reaction time) affecting ee. Design of Experiments (DoE) methodologies are recommended .
Basic: What analytical techniques are essential for characterizing this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy : H and C NMR to confirm regiochemistry and detect diastereomers. For example, coupling constants () in NOESY/ROESY experiments help assign stereochemistry .
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular formulas, particularly for azide or nitro intermediates prone to decomposition .
- Polarimetry : Measures optical rotation to estimate enantiomeric purity when chiral standards are unavailable .
Advanced: How do substituents on the benzofuran ring impact synthetic outcomes and bioactivity?
Methodological Answer:
- Electronic Effects : Electron-donating groups (e.g., methoxy in 2-Amino-1-(4-methoxyphenyl)ethanol) stabilize intermediates during cyclization, improving yields. Halogens (e.g., Cl) may hinder enzyme activity in biocatalytic routes .
- Steric Effects : Bulky substituents (e.g., 2,5-dimethoxy groups) can alter transition-state geometry in asymmetric syntheses, requiring tailored catalysts or enzymes .
- Bioactivity Correlation : Use QSAR (Quantitative Structure-Activity Relationship) models to link substituent patterns (e.g., dihydrobenzodioxin vs. dihydrobenzofuran) to pharmacological properties. Molecular docking studies with target receptors (e.g., adrenergic) are recommended .
Advanced: What strategies mitigate racemization during the synthesis of 2-Amino-1-(2,3-dihydrobenzofuran-2-yl)ethanol?
Methodological Answer:
- Low-Temperature Protocols : Conduct hydrogenation or reduction steps at 0–5°C to minimize base-catalyzed racemization .
- Protective Group Chemistry : Use acid-labile groups (e.g., Boc for amines) to shield reactive sites during harsh conditions .
- In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to detect racemization in real time, enabling immediate adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
